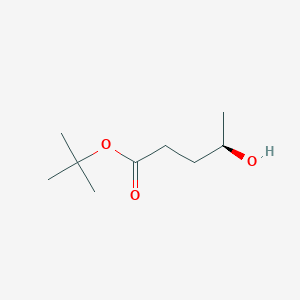![molecular formula C11H12O4S B14892446 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid is an organic compound characterized by the presence of a dioxin ring fused to a benzene ring, with a thioether linkage to a propanoic acid moiety
Métodos De Preparación
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid typically involves several steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether linkage formation:
Attachment of the propanoic acid moiety: This step usually involves esterification or amidation reactions, followed by hydrolysis to yield the final acid product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxin ring can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The dioxin ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity. Pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid include:
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound shares the dioxin ring structure but has different functional groups, leading to distinct chemical and biological properties.
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound also contains the dioxin ring but is linked to an imidazo[1,2-a]pyridine moiety, resulting in different applications and activities.
Propiedades
Fórmula molecular |
C11H12O4S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H12O4S/c1-7(11(12)13)16-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Clave InChI |
ZOUQEZRWVQATMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SC1=CC2=C(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)





